REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[C:13]([C:15](OC)=[O:16])[O:12][N:11]=2)=[CH:6][CH:5]=1.[NH2:21][NH2:22].O>CCO>[F:1][C:2]([F:20])([F:19])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[C:13]([C:15]([NH:21][NH2:22])=[O:16])[O:12][N:11]=2)=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from CHCl3 and petroleum ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)NN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |